molecular formula C26H24N2O4S2 B2375432 (3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone CAS No. 890820-79-8

(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone

Cat. No. B2375432
CAS RN: 890820-79-8
M. Wt: 492.61
InChI Key: DUQGNPRQTAVFKU-UHFFFAOYSA-N
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Description

The compound, (3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a targeted therapy for B-cell malignancies.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds demonstrates advanced synthetic methodologies and characterization techniques. For instance, the synthesis of novel thiophene and thiazole derivatives involves meticulous procedures to achieve the desired chemical structures, employing techniques such as FTIR, NMR, and mass spectrometry for elucidation (FathimaShahana & Yardily, 2020). These methodologies are crucial for exploring the potential applications of complex molecules in various scientific fields.

Molecular Docking and Antiviral Activity

Molecular docking studies are essential for understanding the interactions between synthetic compounds and biological targets. The antiviral activity of synthesized compounds can be evaluated through molecular docking, providing insights into their potential as therapeutic agents (FathimaShahana & Yardily, 2020). This approach is pivotal in the early stages of drug discovery and development.

Anticancer Properties

Compounds structurally related to the queried chemical have shown promise in anticancer research. For example, studies on phenstatin analogs reveal mechanisms of action such as tubulin polymerization inhibition and apoptosis induction in cancer cells, indicating potential therapeutic applications in oncology (Magalhães et al., 2013). This area of research is critical for developing new cancer treatments.

Antibacterial Activity

The synthesis and characterization of novel compounds extend to evaluating their antibacterial properties. Such studies contribute to addressing the growing concern of antibiotic resistance by introducing new chemical entities capable of combating bacterial infections (Landage, Thube, & Karale, 2019). The exploration of antibacterial activity is a significant aspect of pharmaceutical research.

properties

IUPAC Name

[3-amino-5-(3-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-10-12-21(13-11-16)34(30,31)25-22(27)24(23(29)18-7-5-9-20(15-18)32-3)33-26(25)28-19-8-4-6-17(2)14-19/h4-15,28H,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQGNPRQTAVFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone

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